molecular formula C35H36MgN4O4+2 B1241959 Magnesium protoporphyrin monomethyl ester

Magnesium protoporphyrin monomethyl ester

Cat. No.: B1241959
M. Wt: 601 g/mol
InChI Key: JHTBRMHXRULRGV-LKLHDJBNSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium protoporphyrin monomethyl ester is a crucial intermediate in the biosynthesis of chlorophyll. This compound plays a significant role in the formation of the chlorophyll isocyclic ring, which is essential for photosynthesis in plants. It is synthesized by the enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase, which catalyzes the conversion of magnesium-protoporphyrin IX 13-monomethyl ester to divinylprotochlorophyllide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of magnesium-protoporphyrin IX 13-monomethyl ester involves the enzymatic conversion of magnesium-protoporphyrin IX. The enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase catalyzes this reaction in the presence of NADPH and oxygen. The reaction conditions typically include a pH of around 8.0 and a temperature of 25-30°C .

Industrial Production Methods: Industrial production of magnesium-protoporphyrin IX 13-monomethyl ester is not widely reported, as it is primarily studied in the context of chlorophyll biosynthesis in plants. the enzymatic synthesis method described above can be scaled up for laboratory production .

Mechanism of Action

The mechanism of action of magnesium-protoporphyrin IX 13-monomethyl ester involves its conversion to divinylprotochlorophyllide by the enzyme magnesium-protoporphyrin IX monomethyl ester (oxidative) cyclase. This enzyme requires Fe(II) for activity and uses electrons from reduced ferredoxin to catalyze the oxidation reaction . The molecular targets and pathways involved include the chlorophyll biosynthesis pathway and the photosynthetic electron transport chain .

Properties

Molecular Formula

C35H36MgN4O4+2

Molecular Weight

601 g/mol

IUPAC Name

magnesium;3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,23-diium-22,24-diid-2-yl]propanoic acid

InChI

InChI=1S/C35H35N4O4.Mg/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)32(38-27)17-33-25(11-13-35(42)43-7)21(6)29(39-33)16-31-23(9-2)19(4)28(37-31)15-30(22)36-26;/h8-9,14-17H,1-2,10-13H2,3-7H3,(H2-,36,37,38,39,40,41);/q-1;+2/p+1/b26-14?,27-14-,28-15-,29-16-,30-15?,31-16?,32-17?,33-17-;

InChI Key

JHTBRMHXRULRGV-LKLHDJBNSA-O

Isomeric SMILES

CC\1=C(C\2=[NH+]/C1=C\C3=C(C(=C([N-]3)/C=C\4/C(=C(C(=[NH+]4)/C=C\5/C(=C(/C(=C2)/[N-]5)CCC(=O)OC)C)C=C)C)C=C)C)CCC(=O)O.[Mg+2]

Canonical SMILES

CC1=C(C2=[NH+]C1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=C2)[N-]5)CCC(=O)OC)C)C=C)C)C=C)C)CCC(=O)O.[Mg+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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